Benzyl (3R)-piperidine-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (3R)-piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(12-7-4-8-14-9-12)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFIILJDODEYHQ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Chiral Piperidine Scaffolds in Synthetic Chemistry
The piperidine (B6355638) ring, a six-membered ring containing one nitrogen atom, is a common feature in many biologically active compounds, including a large number of approved drugs. thieme-connect.comresearchgate.net When this ring system is chiral, meaning it exists in non-superimposable mirror-image forms (enantiomers), it adds a layer of complexity and specificity. Chirality plays a fundamental role in how a drug molecule interacts with its biological target, such as a protein or enzyme. nih.gov The precise three-dimensional shape of a molecule can significantly influence its binding affinity and, consequently, its therapeutic effect and safety profile. nih.gov
The introduction of chiral piperidine scaffolds into drug candidates can offer several advantages:
Modulation of Physicochemical Properties: Chirality can affect properties like solubility and lipophilicity, which are important for a drug's absorption and distribution in the body. thieme-connect.comresearchgate.netthieme-connect.comcolab.ws
Enhanced Biological Activity and Selectivity: One enantiomer of a chiral drug may fit into a biological target's binding site much better than the other, leading to higher potency and fewer off-target effects. thieme-connect.comresearchgate.netthieme-connect.comcolab.ws
Improved Pharmacokinetic Properties: The way a drug is absorbed, distributed, metabolized, and excreted (ADMET) can be influenced by its stereochemistry. thieme-connect.comresearchgate.netthieme-connect.comcolab.ws
Despite the synthetic challenges and potential increase in cost associated with producing enantiomerically pure compounds, the benefits in terms of efficacy and safety often justify the effort. thieme-connect.comnih.gov
Overview of 3r Piperidine 3 Carboxylate Derivatives As Synthetic Targets
Derivatives of (3R)-piperidine-3-carboxylate are valuable intermediates in organic synthesis. The "(3R)" designation specifies the stereochemistry at the 3-position of the piperidine (B6355638) ring. This particular arrangement is a key feature in the design of various therapeutic agents. For instance, ethyl (3R)-piperidine-3-carboxylate is a reactant in the synthesis of:
DPP-4 inhibitors (for diabetes) sigmaaldrich.com
Dual H1/5-HT2A receptor antagonists (for sleep disorders) sigmaaldrich.com
Serotonin and noradrenaline reuptake inhibitors (antidepressants) sigmaaldrich.com
GABA uptake inhibitors (for neurological disorders) sigmaaldrich.com
The N-benzyl group in Benzyl (B1604629) (3R)-piperidine-3-carboxylate serves as a protecting group for the piperidine nitrogen. This group is relatively stable but can be removed under specific conditions, allowing for further chemical modifications at the nitrogen atom. guidechem.com The carboxylate group at the 3-position is also a key functional handle that can be transformed into a variety of other functional groups.
The synthesis of these chiral piperidine derivatives can be achieved through various methods, including asymmetric synthesis using chiral catalysts or by starting from a chiral precursor, a strategy known as chiral pool synthesis. nih.gov The development of efficient and stereoselective methods for preparing these building blocks is an active area of research. nih.gov
Applications in Advanced Organic Synthesis and Drug Discovery Research
Chiral Building Block in Complex Molecule Synthesis
The inherent chirality of Benzyl (B1604629) (3R)-piperidine-3-carboxylate makes it an attractive starting material for the synthesis of a wide array of complex molecular architectures. The piperidine (B6355638) ring is a prevalent motif in numerous biologically active compounds, and the (R)-configuration at the 3-position provides a crucial stereochemical handle for asymmetric synthesis.
Intermediates for Piperidine-Containing Natural Product Synthesis
The piperidine structural unit is a cornerstone of many natural products, particularly alkaloids, which exhibit a broad spectrum of biological activities. While direct examples of the use of Benzyl (3R)-piperidine-3-carboxylate in the total synthesis of specific natural products are not extensively documented in readily available literature, its utility as a chiral precursor for piperidine alkaloids can be inferred from synthetic strategies that employ similar chiral piperidine synthons. The synthesis of piperidine alkaloids often relies on the stereocontrolled construction of the piperidine core, a task for which this compound is well-suited. ucd.ie The combination of biocatalysis and organocatalysis has been explored for the synthesis of various piperidine alkaloids, highlighting the importance of chiral piperidine intermediates. ucd.ie
Precursors for Pharmaceutically Relevant Compounds
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. This compound serves as a key precursor for the synthesis of various pharmaceutically active molecules, enabling the introduction of the critical piperidine ring with a defined stereochemistry.
This compound and its close derivatives are instrumental in the synthesis of fragments of Active Pharmaceutical Ingredients (APIs). A notable example is the synthesis of N-benzyl-3-oxo-4-piperidine-carboxylic acid ethyl ester, an important intermediate in the production of Balofloxacin, a fluoroquinolone antibacterial agent. google.com This underscores the industrial relevance of benzyl-protected piperidine carboxylates in the large-scale synthesis of pharmaceuticals.
Furthermore, derivatives of (R)-piperidine-3-carboxylic acid are crucial for the synthesis of GABA uptake inhibitors. ucd.ie For instance, (R)-Nipecotic acid, a derivative of (R)-piperidine-3-carboxylic acid, is a core component of Tiagabine, a drug used in the management of epilepsy. ucd.ieresearchgate.net The synthesis of these inhibitors often involves the elaboration of the piperidine nitrogen, while retaining the stereochemical integrity at the C3 position, a process facilitated by starting with a resolved precursor like this compound.
Table 1: Examples of API Fragments Derived from (R)-Piperidine-3-carboxylic Acid Derivatives
| API Fragment Precursor | Target API Class | Example API |
|---|---|---|
| N-Benzyl-3-oxo-4-piperidine-carboxylic acid ethyl ester | Fluoroquinolone Antibacterial | Balofloxacin |
| (R)-Nipecotic acid | GABA Uptake Inhibitor | Tiagabine |
The target-oriented synthesis of biologically active molecules frequently employs this compound to introduce the desired piperidine scaffold with precise stereocontrol. This approach has been successfully applied in the development of antagonists for various receptors.
For example, the synthesis of potent neurokinin-1 (NK1) receptor antagonists has utilized piperidine-based scaffolds. nih.gov These antagonists are of interest for the treatment of a range of conditions, including chemotherapy-induced nausea and vomiting, and depression. nih.govmdpi.com The stereochemistry of the piperidine ring is often critical for high-affinity binding to the NK1 receptor. capes.gov.br While specific syntheses starting directly from this compound are not always detailed, the general strategies for constructing these antagonists often involve intermediates that could be readily prepared from this chiral building block.
Similarly, the synthesis of dopamine (B1211576) D4 receptor antagonists has involved the use of chiral piperidine derivatives. These antagonists have potential applications in the treatment of schizophrenia and other central nervous system disorders. The (S)-3-hydroxy and 4-hydroxypiperidine-1-carboxylate have been used as starting materials, which are structurally related to the target compound of this article.
Contribution to Stereoselective Total Synthesis Efforts
An important example of the application of a related chiral piperidine in stereoselective synthesis is the synthesis of (+)-CP-99,994, a potent and selective non-peptide antagonist of the substance P (neurokinin-1) receptor. researchgate.net Although the specific use of this compound as the starting material is not explicitly detailed in all published routes, the synthesis of this class of compounds relies heavily on the stereocontrolled construction of the 2,3-disubstituted piperidine core. The availability of enantiomerically pure piperidine esters provides a direct pathway to this crucial structural motif. researchgate.net The development of catalytic asymmetric methods to access such piperidine derivatives further highlights their importance in the synthesis of compounds like CP-99,994. researchgate.net
Mechanistic Investigations and Computational Chemistry Studies
Elucidation of Reaction Mechanisms in Synthetic Pathways
The construction of the chiral 3-substituted piperidine (B6355638) scaffold, a key feature of benzyl (B1604629) (3R)-piperidine-3-carboxylate, has been the subject of various synthetic strategies, with mechanistic studies revealing the intricate details of these transformations. A prominent approach involves the catalytic asymmetric functionalization of pyridine (B92270) or its derivatives.
One such advanced method is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a phenyl pyridine-1(2H)-carboxylate. snnu.edu.cnacs.orgorganic-chemistry.org This process provides access to 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.orgorganic-chemistry.org A proposed mechanistic pathway for this transformation involves a multi-step catalytic cycle. acs.orgspringernature.com
A plausible mechanistic hypothesis for the Rh-catalyzed asymmetric carbometalation is outlined below:
Oxidative Addition: The cycle is initiated by the oxidative addition of the rhodium(I) catalyst to the arylboronic acid.
Carbometalation: This is followed by a highly regio- and enantioselective carbometalation of the dihydropyridine (B1217469) substrate. snnu.edu.cnacs.org This step is crucial for establishing the stereocenter at the C3 position.
β-Hydride Elimination and Reductive Elimination: Subsequent β-hydride elimination and reductive elimination steps regenerate the active catalyst and furnish the tetrahydropyridine (B1245486) product.
Protodemetalation: Finally, protodemetalation in the presence of a proton source, such as water, yields the final product and regenerates the active rhodium species. acs.org
Another innovative approach is the iridium-catalyzed cyclocondensation of amino alcohols with aldehydes. This method leads to the formation of 3,4-disubstituted piperidines with high enantiospecificity and diastereoselectivity. nih.gov The proposed mechanism involves an intramolecular allylic substitution by an enamine intermediate, followed by an in situ reduction to yield the piperidine ring. nih.gov
Furthermore, radical-mediated cyclizations represent another avenue for piperidine synthesis. For instance, the intramolecular cyclization of linear amino-aldehydes catalyzed by a cobalt(II) complex has been developed for the production of various piperidines. nih.gov
The following table summarizes key aspects of these elucidated reaction mechanisms.
| Reaction Type | Catalyst/Reagent | Key Mechanistic Steps | Product Type | Reference |
| Asymmetric Reductive Heck | Rhodium complex | Oxidative addition, Carbometalation, Protodemetalation | 3-Substituted Tetrahydropyridines | snnu.edu.cnacs.orgorganic-chemistry.org |
| Iridium-Catalyzed Cyclocondensation | Iridium complex | Intramolecular allylic substitution by enamine, In situ reduction | 3,4-Disubstituted Piperidines | nih.gov |
| Radical-Mediated Cyclization | Cobalt(II) complex | Radical cyclization of amino-aldehydes | Substituted Piperidines | nih.gov |
Theoretical Studies on Stereoselectivity and Diastereoselectivity
Computational chemistry plays a pivotal role in understanding and predicting the stereochemical outcomes of reactions leading to chiral piperidines like benzyl (3R)-piperidine-3-carboxylate. Theoretical studies, often employing Density Functional Theory (DFT), provide valuable insights into the transition states that govern stereoselectivity.
A significant advancement in the stereoselective synthesis of 3-substituted piperidines is the chemo-enzymatic dearomatization of activated pyridines. acs.orgnih.gov This method utilizes a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. acs.orgnih.gov Theoretical models of the enzyme's active site and substrate binding can elucidate the origins of the high stereoselectivity observed. The protonation selectivity, for instance, is thought to arise from the distortion of the catalyst by the substrate, which creates a significant energy difference between the competing stereoisomeric transition states. acs.org
The distortion/interaction model has also been successfully applied to predict and rationalize the regioselectivity in the formation of piperidine derivatives from reactive intermediates like 3,4-piperidyne. escholarship.org This model assesses the degree of distortion in the ground state of the reactive intermediate, which correlates with the observed regioselectivity as the intermediate is pre-distorted toward one of the competing transition states. escholarship.org
Pharmacophore modeling is another computational tool used to understand enantioselectivity. In a study of N-arylpiperidine-3-carboxamide derivatives, a 3D pharmacophore model was constructed based on their biological activity. nih.gov This model could clearly explain the observed enantioselectivity, showing how the more active (S)-enantiomer mapped more effectively to the pharmacophoric features compared to the less active (R)-enantiomer. nih.gov
The following table presents a summary of theoretical approaches used to study stereoselectivity in piperidine synthesis.
| Theoretical Approach | System Studied | Key Findings | Reference |
| Chemo-enzymatic cascade modeling | Pyridine dearomatization | Enzyme active site distortion leads to high stereoselectivity. | acs.orgnih.gov |
| Distortion/Interaction Model | 3,4-Piperidyne reactions | Ground-state distortion of the intermediate predicts regioselectivity. | escholarship.org |
| 3D Pharmacophore Modeling | N-arylpiperidine-3-carboxamides | Enantioselectivity is explained by the differential mapping of enantiomers to the pharmacophore. | nih.gov |
Conformational Analysis and Molecular Modeling of Piperidine Ring Systems
The biological activity and chemical reactivity of piperidine-containing molecules, including this compound, are intrinsically linked to the conformation of the piperidine ring. Molecular modeling and conformational analysis provide a detailed picture of the preferred spatial arrangements of these cyclic systems.
The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. nih.govias.ac.in However, the presence of substituents can lead to the existence of multiple low-energy conformations, including twisted or boat-like structures. ias.ac.inrsc.org Computational methods, particularly DFT, are instrumental in determining the geometries and relative energies of these conformers. nih.govresearchgate.net
For instance, a DFT study on 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one confirmed that the piperidine ring adopts a chair conformation. nih.gov The study also utilized Hirshfeld surface analysis and 2D fingerprint plots to analyze intermolecular interactions. nih.gov In another investigation on N-methyl piperidine, DFT-SIC calculations were employed to identify and differentiate between the chair and twist conformers, which were found to be in equilibrium. rsc.org
NMR spectroscopy is a powerful experimental technique that, when combined with computational analysis, provides detailed conformational information. Studies on t(3)-benzyl-r(2),c(6)-bis(aryl) piperidin-4-ones have shown that these compounds exist in normal chair conformations with equatorial orientations of the substituents. ias.ac.in However, their N-nitroso derivatives were found to exist as an equilibrium mixture of boat forms. ias.ac.in
Key parameters obtained from computational conformational analysis are summarized in the table below.
| Compound/System | Methodology | Key Conformational Findings | Reference |
| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | DFT/B3LYP, Hirshfeld analysis | Piperidine ring adopts a chair conformation. | nih.gov |
| N-Methyl Piperidine | DFT-SIC, Rydberg fingerprint spectroscopy | Equilibrium exists between chair and twist conformers. | rsc.org |
| t(3)-benzyl-r(2),c(6)-bis(aryl) piperidin-4-ones | NMR spectroscopy, Computational analysis | Parent amines exist in chair conformations; N-nitroso derivatives in boat forms. | ias.ac.in |
| Piperine | DFT/B3LYP | Piperidine ring influences steric-electronic properties and enhances chemical stability. | researchgate.net |
Analytical Methodologies for Characterization and Purity Assessment
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the molecular structure of Benzyl (B1604629) (3R)-piperidine-3-carboxylate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of Benzyl (3R)-piperidine-3-carboxylate. Both ¹H NMR and ¹³C NMR spectra offer precise information about the chemical environment of each hydrogen and carbon atom, respectively, within the molecule.
In a typical analysis, the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and the chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. rsc.org The ¹H NMR spectrum would confirm the presence of the benzyl group protons (typically in the δ 7.3-7.4 ppm region), the benzylic CH₂ protons of the ester (a singlet around δ 5.1-5.2 ppm), and the distinct signals for the protons on the piperidine (B6355638) ring. rsc.org The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J values, reported in Hertz) of these signals help to establish the connectivity between adjacent protons. rsc.org
¹³C NMR spectroscopy complements the ¹H NMR data by identifying all unique carbon atoms. rsc.org Key signals would include those for the carbonyl carbon of the ester group (around δ 170-175 ppm), the aromatic carbons of the benzyl group (δ 127-136 ppm), the benzylic carbon, and the carbons of the piperidine ring. rsc.org The combination of ¹H and ¹³C NMR data allows for a complete and confident assignment of the molecule's constitution.
Table 1: Representative NMR Spectroscopic Data for Piperidine Derivatives
| Technique | Key Structural Feature | Expected Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (Phenyl) | 7.27 - 7.34 | Represents the 5 protons of the benzyl group's phenyl ring. rsc.org |
| ¹H NMR | Benzylic Protons (OCH₂) | ~5.15 | Typically a singlet, representing the two protons between the oxygen and the phenyl group. |
| ¹H NMR | Piperidine Ring Protons | 1.50 - 3.80 | Complex multiplets due to the various protons on the piperidine ring. rsc.orgprinceton.edu |
| ¹³C NMR | Ester Carbonyl (C=O) | ~175.0 | Represents the carbonyl carbon of the carboxylate group. rsc.org |
| ¹³C NMR | Aromatic Carbons (Phenyl) | 126.9 - 139.8 | Multiple signals corresponding to the carbons of the phenyl ring. rsc.org |
| ¹³C NMR | Piperidine Ring Carbons | 23.4 - 58.7 | Signals corresponding to the five distinct carbons of the piperidine ring. rsc.org |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is utilized to determine the molecular weight of this compound, confirming that the synthesized product has the correct mass. More advanced High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental formula of the compound. princeton.edu This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.
For instance, using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), the measured mass of the protonated molecule ([M+H]⁺) or another adduct like [M+Na]⁺ is compared to the theoretically calculated mass for the expected formula (C₁₃H₁₇NO₂). princeton.edu A very small difference between the found and calculated mass, typically measured in parts per million (ppm), provides strong evidence for the correct elemental composition. rsc.org
Table 2: Example of High-Resolution Mass Spectrometry (HRMS) Data
| Ion Type | Calculated Mass (m/z) | Found Mass (m/z) | Error (ppm) | Reference |
|---|---|---|---|---|
| [M+H]⁺ | 220.1332 | 220.1338 | +2.7 | Based on similar piperidine structures. rsc.org |
Chromatographic Techniques for Purity and Isomeric Separation
Chromatographic methods are indispensable for monitoring reaction progress and assessing the final purity of this compound.
Thin-Layer Chromatography (TLC) in Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid and convenient qualitative technique used to monitor the progress of a chemical synthesis in real-time. nih.gov A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel on aluminum backing) and developed in an appropriate solvent system (eluent). rsc.org By comparing the spots of the reaction mixture with those of the starting materials, chemists can track the consumption of reactants and the formation of the desired product. nih.gov The reaction is considered complete when the spot corresponding to the starting material has disappeared. Visualization of the spots is typically achieved using a UV lamp or by staining the plate with reagents like potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde. rsc.orgnih.gov
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for determining the purity of the final compound with high accuracy and sensitivity. google.com For purity analysis, a reversed-phase column, such as a standard C18 column, is commonly employed. google.com
The compound is dissolved in a suitable solvent and injected into the HPLC system. It then travels through the column with a mobile phase, and its elution is monitored by a detector, typically a UV detector set at a wavelength where the compound absorbs light (e.g., 220-300 nm). google.com The output is a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration. This allows for a quantitative assessment of purity, often expressed as a percentage (e.g., >97%). sigmaaldrich.com
Table 3: Illustrative HPLC Data for Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Purity Assessment |
|---|---|---|---|
| This compound | 8.54 | 98.9 | High Purity |
| Impurity 1 | 4.12 | 0.8 | Minor Impurity |
| Impurity 2 | 9.78 | 0.3 | Trace Impurity |
Stereochemical Characterization Methods
Because this compound is a chiral compound, possessing a specific three-dimensional arrangement at its stereocenter, analytical methods must be used to confirm this stereochemistry and determine its enantiomeric purity.
The most definitive method for this purpose is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . google.comnih.gov This technique is distinct from standard HPLC in its use of a chiral stationary phase (CSP) within the column. google.com This chiral phase interacts diastereomerically with the two enantiomers (R and S) of the compound, causing them to travel through the column at different rates and thus elute at different times.
By running an analysis, two separate peaks would be observed for a racemic (50:50) mixture of the R and S enantiomers. For a sample of enantiomerically enriched this compound, the chromatogram should ideally show a single, large peak corresponding to the R-enantiomer and a very small or absent peak for the S-enantiomer. The relative integration of these peak areas allows for the precise calculation of the enantiomeric excess (ee), which is a measure of the stereochemical purity of the compound. nih.gov
Table 4: Representative Chiral HPLC Data for Enantiomeric Excess (ee) Determination
| Enantiomer | Retention Time (min) | Peak Area (%) | Calculated Enantiomeric Excess (ee) |
|---|---|---|---|
| (S)-Enantiomer | 10.2 | 1.5 | 97.0% ee |
| (R)-Enantiomer | 12.5 | 98.5 |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound, thereby providing unequivocal proof of its absolute stereochemistry. The technique involves directing X-rays onto a single crystal of the substance. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise spatial arrangement of every atom in the molecule can be determined.
For a chiral molecule, the crystallographic data can be used to solve the Flack parameter, which confirms whether the determined structure corresponds to the correct enantiomer. While a specific crystallographic study for this compound is not detailed in the reviewed literature, the utility of this method is well-established for analogous piperidine structures. For instance, in the synthesis of related chiral piperidine-based glutamate (B1630785) analogs, X-ray crystallographic analysis of a diastereomeric menthyl ester intermediate was employed to unambiguously establish the (2R) configuration of the piperidine ring. beilstein-journals.org This approach, where a crystalline derivative is prepared for analysis, is a common strategy when the target compound itself does not readily form crystals suitable for X-ray diffraction.
The process provides an absolute and non-comparative assignment of the stereocenter, making it the gold standard against which other analytical methods are often calibrated.
Chiral Chromatography for Enantiomeric Excess (ee) Determination
Chiral chromatography is the most widely used technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral sample. The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) column. This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.
The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the resulting chromatogram. The formula used is:
ee (%) = |(Areamajor - Areaminor) / (Areamajor + Areaminor)| x 100
Various types of CSPs are available, with polysaccharide-based columns (e.g., Chiralpak® and Chiralcel®) being particularly common due to their broad applicability. The choice of mobile phase, flow rate, and detector wavelength are critical parameters that must be optimized for a given separation. For example, in the analysis of related chiral molecules, enantiomeric excess was determined using chiral SFC with an AD column and a mobile phase of isopropanol (B130326) in CO₂. In other cases, chiral HPLC analysis using Chiralpak columns with isopropanol/hexane solvent systems is frequently reported for separating chiral products. rsc.org
Table 1: Representative Conditions for Chiral Chromatography
| Parameter | Example Condition 1 | Example Condition 2 |
|---|---|---|
| Technique | Chiral HPLC | Chiral SFC |
| Column | Chiralpak OJ-H | Chiralpak AD |
| Mobile Phase | Isopropanol/Hexane (2:98) | 12% Isopropanol in CO₂ |
| Flow Rate | 1.0 mL/min | 2.5 mL/min |
| Detection | UV, λ = 250 nm | UV, λ = 280 nm |
| Analyte Type | Chiral Acetates rsc.org | Chiral Piperidines |
This table presents illustrative conditions based on published methods for analogous chiral compounds and does not represent a specific analysis of this compound.
Optical Rotation Measurements
Optical rotation is a physical property inherent to chiral substances that cause them to rotate the plane of plane-polarized light. This phenomenon is measured using a polarimeter, and the resulting value, known as the specific rotation [α], is a characteristic constant for a pure enantiomer under defined conditions of temperature, solvent, concentration, and light wavelength (typically the sodium D-line, 589 nm).
The specific rotation is calculated using the formula:
[α]Tλ = α / (l x c)
Where:
α is the observed rotation.
T is the temperature.
λ is the wavelength of light.
l is the path length of the sample tube (in decimeters).
c is the concentration of the sample (in g/mL).
A pure sample of this compound will exhibit a specific rotation value that is equal in magnitude but opposite in sign to its (S)-enantiomer. While the measurement itself does not determine the absolute configuration, it serves as a crucial quality control parameter to confirm the identity and enantiomeric purity of a sample by comparison to a known reference value. For instance, a synthesized chiral sulfide (B99878) was characterized by its specific rotation value of [α]¹⁵ D = +23.3 (c 1.33, CH₂Cl₂), confirming its chiral nature. rsc.org
Derivatization Methods (e.g., Mosher's Method) for Stereochemical Assignment
When X-ray crystallography is not feasible, derivatization with a chiral reagent followed by Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful alternative for assigning absolute configuration. Mosher's method is a classic and reliable technique for this purpose. nih.gov
The method involves reacting the chiral compound, in this case the piperidine nitrogen or a hydrolyzed carboxylate, with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, or Mosher's acid). This reaction converts the single chiral analyte into a pair of diastereomers (e.g., an (R)-piperidine-(S)-MTPA amide and an (R)-piperidine-(R)-MTPA amide).
Because these products are diastereomers, their corresponding protons have different chemical environments and, therefore, different chemical shifts (δ) in the ¹H NMR spectrum. By systematically comparing the spectra of the two diastereomers and calculating the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed stereocenter, the absolute configuration of the original compound can be deduced based on established models of the MTPA-derivative conformation. nih.gov
Table 2: Idealized ¹H NMR Data for Mosher's Method Analysis
| Protons (Side L¹) | Protons (Side L²) | Δδ (δS - δR) for L¹ | Δδ (δS - δR) for L² | Inferred Configuration |
|---|---|---|---|---|
| Ha, Hb, Hc | Hx, Hy, Hz | Positive (+) | Negative (-) | (R) |
This table illustrates the expected sign convention for Δδ values based on the spatial arrangement of protons relative to the MTPA phenyl group in the diastereomeric derivatives.
This comparative analysis provides a robust method for stereochemical assignment that relies on fundamental NMR principles. nih.gov
Future Research Directions and Perspectives in Piperidine Chemistry
Innovations in Asymmetric Catalytic Synthesis for Chiral Piperidines
Future research will undoubtedly focus on the development of novel and more efficient catalytic systems for the asymmetric synthesis of chiral piperidines. This includes the design of new chiral ligands for transition metal catalysts (e.g., rhodium, iridium, palladium) to achieve even higher enantioselectivities and broader substrate scopes in reactions such as asymmetric hydrogenation and C-H functionalization of pyridines. dntb.gov.ua Organocatalysis and biocatalysis are also emerging as powerful tools, offering environmentally benign alternatives to metal-based catalysts. The development of enzymes that can catalyze the stereoselective synthesis of piperidine (B6355638) derivatives is a particularly promising area.
Development of Novel and Efficient Chemical Transformations for Derivatization
The discovery of new chemical reactions to functionalize the piperidine ring will continue to be a major research theme. This includes the development of methods for the selective C-H activation and functionalization at various positions of the piperidine scaffold, allowing for the introduction of a wider range of substituents with high regioselectivity and stereocontrol. researchgate.net Novel multicomponent reactions that can rapidly assemble complex piperidine-containing molecules from simple starting materials are also highly sought after.
Expanded Applications of Benzyl (B1604629) (3R)-piperidine-3-carboxylate as a Versatile Chiral Building Block
The utility of Benzyl (3R)-piperidine-3-carboxylate as a chiral building block is expected to expand significantly. As our understanding of the structural requirements for biological activity grows, this synthon will be increasingly employed in the synthesis of new drug candidates targeting a wide range of diseases. Its application in fragment-based drug discovery, where it can serve as a core scaffold for the development of new lead compounds, is a particularly promising avenue. thieme-connect.com Furthermore, its use in the synthesis of new chiral ligands and catalysts for asymmetric synthesis represents a valuable, self-sustaining application of this important molecule.
Q & A
Q. What are the standard synthetic routes for Benzyl (3R)-piperidine-3-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves copper-catalyzed aminoarylation of alkenes using aminyl radicals. For example, ethyl 1-(benzoyloxy)piperidine-3-carboxylate can be synthesized via radical addition and aryl migration under catalytic Cu(I) conditions . Optimization strategies include:
- Catalyst loading : 10–20 mol% Cu(I) for balanced reactivity and cost.
- Temperature : Reactions typically proceed at 80–100°C to ensure radical generation without decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates.
- Monitoring : Use TLC or HPLC to track reaction progress and adjust stoichiometry.
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in CDCl) to confirm stereochemistry and functional groups. For example, δ 3.69 (s, 2H) and δ 7.50–7.41 (m, 2H) in H NMR indicate benzyl and piperidine protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 249.31 for CHNO) .
- Infrared (IR) Spectroscopy : Peaks near 1720 cm confirm ester carbonyl groups .
Q. What are the recommended handling and storage protocols to ensure compound stability?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Handling : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life .
Advanced Research Questions
Q. How can researchers address discrepancies in enantiomeric excess (ee) measurements during asymmetric synthesis?
Methodological Answer:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to separate enantiomers. Calibrate with a racemic standard .
- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct shifts for (R)- and (S)-isomers .
- Circular Dichroism (CD) : Compare experimental CD spectra to computational predictions (TD-DFT) for absolute configuration confirmation .
Q. What strategies mitigate racemization in this compound derivatives under specific reaction conditions?
Methodological Answer:
- Low-Temperature Reactions : Conduct acylations at ≤0°C to reduce kinetic resolution .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to shield the piperidine nitrogen during esterification .
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to avoid base-catalyzed racemization .
Q. How to design experiments to determine the impact of substituents on the piperidine ring’s reactivity?
Methodological Answer:
- Comparative Studies : Synthesize analogs with substituents (e.g., 4-methyl, 3-fluoro) and compare reaction rates in ester hydrolysis .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic effects of substituents on transition states .
- Kinetic Isotope Effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe mechanistic pathways .
Data Contradiction Analysis
Q. How to resolve conflicting data regarding the compound’s stability under varying pH conditions?
Methodological Answer:
- Controlled Replication : Repeat stability assays in buffered solutions (pH 2–12) under standardized conditions (25°C, 72 hrs). Use HPLC to quantify degradation .
- Structural Elucidation : Isolate degradation products via column chromatography and characterize via NMR/MS to identify hydrolysis pathways .
- Meta-Analysis : Cross-reference findings with structurally similar compounds (e.g., ethyl nipecotate) to identify trends in pH-sensitive functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
